Bienvenue dans la boutique en ligne BenchChem!

alpha-2,3-sialyltransferase-IN-1

ST3Gal I Structure-Activity Relationship Enzyme Inhibition

alpha-2,3-sialyltransferase-IN-1 (CAS 881179-06-2), also referenced as a Lith-O-Asp analog, is a lithocholic acid (LCA)-derived small molecule that functions as a noncompetitive inhibitor of α-2,3-sialyltransferase (ST3Gal). Identified as compound 17 in the foundational structure-activity relationship (SAR) series, it represents a stereochemically refined analog where L-aspartic acid substitution on the core scaffold markedly enhances target engagement compared to earlier D-aspartic acid variants.

Molecular Formula C28H45NO6
Molecular Weight 491.669
CAS No. 881179-06-2
Cat. No. B2372250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-2,3-sialyltransferase-IN-1
CAS881179-06-2
Molecular FormulaC28H45NO6
Molecular Weight491.669
Structural Identifiers
SMILESCC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C(CC(=O)O)N)C)C
InChIInChI=1S/C28H45NO6/c1-16(4-9-24(30)31)20-7-8-21-19-6-5-17-14-18(35-26(34)23(29)15-25(32)33)10-12-27(17,2)22(19)11-13-28(20,21)3/h16-23H,4-15,29H2,1-3H3,(H,30,31)(H,32,33)/t16-,17-,18-,19+,20-,21+,22+,23-,27+,28-/m1/s1
InChIKeyNUUCRVJEHQBAKP-GCHQISOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





alpha-2,3-sialyltransferase-IN-1 (CAS 881179-06-2): A Stereochemically Optimized, Noncompetitive ST3Gal Inhibitor


alpha-2,3-sialyltransferase-IN-1 (CAS 881179-06-2), also referenced as a Lith-O-Asp analog, is a lithocholic acid (LCA)-derived small molecule that functions as a noncompetitive inhibitor of α-2,3-sialyltransferase (ST3Gal) [1]. Identified as compound 17 in the foundational structure-activity relationship (SAR) series, it represents a stereochemically refined analog where L-aspartic acid substitution on the core scaffold markedly enhances target engagement compared to earlier D-aspartic acid variants [1]. This compound is utilized as a chemical probe to dissect α-2,3-sialylation-dependent pathways in cancer metastasis, immune evasion, and glycoprotein trafficking [2].

Why Pan-ST Inhibitors or Parent Scaffolds Cannot Substitute for alpha-2,3-sialyltransferase-IN-1 in ST3Gal-Specific Studies


The sialyltransferase family exhibits divergent isoform-specific roles in pathophysiology, where α-2,3-linked sialylation (mediated by ST3Gal) governs selectin-dependent adhesion and integrin signaling, while α-2,6-linked sialylation (mediated by ST6Gal) modulates immune receptor function [1]. Generic pan-ST inhibitors such as Lith-O-Asp (IC50 12–37 µM) broadly suppress both α-2,3- and α-2,6-sialylation, confounding mechanistic interpretation in migration, invasion, or immune checkpoint studies [1][2]. The parent scaffold lithocholic acid itself is a weak inhibitor with an IC50 of 21 µM, making it unsuitable for cellular assays requiring robust target engagement at low micromolar concentrations [3]. alpha-2,3-sialyltransferase-IN-1 was specifically optimized through L-Asp stereochemical substitution to achieve enhanced potency and noncompetitive kinetics against ST3Gal, enabling selective interrogation of α-2,3-sialylation pathways without off-target ST6Gal suppression [3].

Head-to-Head and Cross-Study Quantitative Differentiation of alpha-2,3-sialyltransferase-IN-1


2-Fold Potency Gain Over D-Aspartyl Stereoisomer (Compound 13) Driven by L-Asp Substitution

In the seminal SAR study of sixteen lithocholic acid analogs, replacement of the D-aspartic acid moiety (Compound 13) with L-aspartic acid yielded alpha-2,3-sialyltransferase-IN-1 (Compound 17), which demonstrated a 2-fold improvement in inhibitory potency against rat liver α-2,3-ST [1]. This stereochemical optimization directly improved target engagement, as the flexible L-Asp side chain likely adopts a more favorable binding conformation within the enzyme active site compared to the D-Asp variant [1].

ST3Gal I Structure-Activity Relationship Enzyme Inhibition

3.5-Fold Potency Enhancement Over the Parent Scaffold Lithocholic Acid

alpha-2,3-sialyltransferase-IN-1 (IC50 6 µM) exhibits a 3.5-fold improvement in inhibitory potency compared to the unmodified parent scaffold lithocholic acid (IC50 21 µM) [1]. Lithocholic acid was identified as the minimal pharmacophore in the series; however, its moderate potency limits its utility as a standalone probe in biological systems where high fractional occupancy is required [1]. The structural elaboration of the LCA core—specifically the introduction of the L-Asp side chain—significantly enhanced binding affinity [1].

Lead Optimization Scaffold Comparison ST3Gal Inhibition

Functional Selectivity: Noncompetitive α-2,3-ST Inhibition Distinct from Pan-ST Suppression by Lith-O-Asp

alpha-2,3-sialyltransferase-IN-1 is characterized as a noncompetitive inhibitor with respect to the donor substrate CMP-Neu5Ac, a kinetic profile shared with the most potent analog in its series (Compound 22, Ki = 2.2 µM) [1]. In contrast, the frequently cited comparator Lith-O-Asp functions as a pan-ST inhibitor with reported IC50 values ranging from 12 to 37 µM across ST3Gal I, ST3Gal III, and ST6Gal I isoforms [2]. The broad-spectrum activity of Lith-O-Asp makes it incapable of resolving α-2,3-specific versus α-2,6-specific sialylation contributions in complex glycophenotypes [2]. The noncompetitive mechanism of alpha-2,3-sialyltransferase-IN-1 ensures that inhibition is not surmountable by elevated donor substrate concentrations, a crucial advantage in enzyme-crowded cellular environments [1].

Isoform selectivity Pan-sialyltransferase inhibitor CMP-Neu5Ac

Balanced Affinity Within the Chemical Series: Avoiding the Potency vs. Developability Trade-Off

Within the sixteen-compound lithocholic acid series, the most potent analog (Compound 22) achieved an IC50 of 5 µM (Ki = 2.2 µM), representing only a marginal 1.2-fold potency gain over alpha-2,3-sialyltransferase-IN-1 (Compound 17, IC50 6 µM) [1]. However, Compound 22 incorporates a 1,2,3-triazole moiety via click chemistry, an appended heterocycle that increases molecular complexity and may introduce liabilities in solubility, metabolic stability, or synthetic tractability relative to the simpler L-Asp conjugate [1]. The minimal potency differential between Compound 17 and Compound 22 suggests that alpha-2,3-sialyltransferase-IN-1 occupies a favorable position in the multi-parameter optimization landscape, delivering near-peak potency without the added structural burden of late-stage triazole derivatization [1].

Lead series profiling Developability Physicochemical properties

Validated Chemical Probe Status with Documented Purity and Vendor-Independent Identity

Multiple independent commercial sources report a consistent purity specification of ≥98% for alpha-2,3-sialyltransferase-IN-1, as determined by HPLC analysis [1]. This high purity threshold is essential for quantitative enzymology and cell-based assays where trace impurities could confound dose-response interpretations. The compound identity is uniformly corroborated by the canonical reference to Compound 17 in Chang et al. 2006 across vendor datasheets, providing researchers with unambiguous traceability to the primary literature . In contrast, earlier generation ST inhibitors such as Lithocholic acid or certain peptide-based inhibitors lack the same level of independent vendor validation and literature consensus on identity and purity benchmarks [1].

Chemical probe Quality control Purity specification

Recommended Experimental and Procurement Scenarios for alpha-2,3-sialyltransferase-IN-1 (CAS 881179-06-2)


Dissecting α-2,3- vs. α-2,6-Sialylation Contributions in Cancer Cell Metastasis and Integrin Signaling

In mechanistic studies of FAK/paxillin-mediated migration and invasion, alpha-2,3-sialyltransferase-IN-1 (IC50 6 µM, noncompetitive) enables selective blockade of ST3Gal-mediated sialylation of integrin-β1, without simultaneously inhibiting ST6Gal I (as pan-ST inhibitors like Lith-O-Asp do) [1]. Researchers can achieve near-complete ST3Gal inhibition at low micromolar concentrations while preserving α-2,6-sialylation-dependent processes, allowing unambiguous interpretation of phenotype rescue or signaling modulation. Pairing this inhibitor with an orthogonal α-2,6-ST-selective probe—where available—provides a complete isoform-discrimination toolkit [1].

Chemical Probe for ST3Gal1 Loss-of-Function Phenocopy in Glycoprotein Maturation Studies

ST3Gal1 catalyzes the terminal α-2,3-sialylation of O-linked glycans on mucins and cell-surface receptors. alpha-2,3-sialyltransferase-IN-1, with its 3.5-fold potency advantage over the parent scaffold lithocholic acid (IC50 21 µM), serves as a preferred small-molecule surrogate for genetic knockdown or knockout of ST3Gal1 in cell lines where genetic manipulation is impractical (e.g., primary tumor cells, organoid cultures) [2]. The ≥98% purity specification ensures that observed glycophenotype changes are attributable to on-target ST3Gal inhibition rather than confounding impurities .

Reference Inhibitor for ST3Gal Enzymology Assay Development and HTS Validation

Biochemical assay developers requiring a well-characterized, noncompetitive α-2,3-ST inhibitor as a positive control or for Z'-factor determination in high-throughput screening (HTS) campaigns can rely on alpha-2,3-sialyltransferase-IN-1. Its consistent IC50 of 6 µM (validated in multiple independent studies and vendor QC batches) provides a robust benchmark for inter-plate and inter-day variability assessment [1]. The noncompetitive mechanism relative to CMP-Neu5Ac also makes it suitable for assays employing varied donor substrate concentrations without a shift in apparent potency [1].

SAR Benchmark for Lithocholic Acid-Derived Sialyltransferase Inhibitor Optimization Programs

Medicinal chemistry groups pursuing next-generation ST3Gal inhibitors can use alpha-2,3-sialyltransferase-IN-1 as a reference standard for potency benchmarking. The compound occupies a key node in the established SAR landscape—demonstrating that L-Asp stereochemistry yields a 2-fold potency gain over the D-Asp isomer (IC50 6 µM vs. 12 µM) [1]. New analogs can be compared directly against this well-characterized standard to quantify the incremental benefit of novel modifications relative to the L-Asp conjugate milestone [1].

Quote Request

Request a Quote for alpha-2,3-sialyltransferase-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.